4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a unique combination of a pyrimidine ring, a morpholine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrimidine ring followed by the introduction of the morpholine and piperidine rings through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimizations for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of particular interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material science.
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, morpholine derivatives, and piperidine derivatives. Examples include:
- 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-amine
- (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone
Uniqueness
What sets 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine apart is its unique combination of three distinct heterocyclic rings. This structural complexity provides a versatile platform for chemical modifications and the exploration of diverse biological activities. Its unique properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13-11-16(20-17(19-13)14-5-6-14)22-9-10-24-15(12-22)18(23)21-7-3-2-4-8-21/h11,14-15H,2-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAWNMYOKANROQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCOC(C3)C(=O)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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